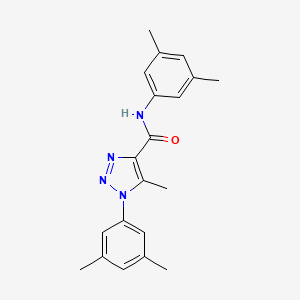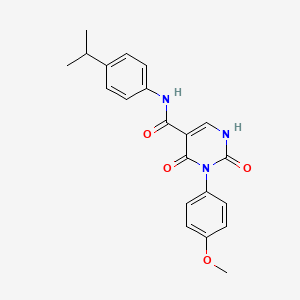
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of Aromatic Substituents: The aromatic substituents (3,5-dimethylphenyl groups) can be introduced through nucleophilic aromatic substitution reactions or via Suzuki-Miyaura cross-coupling reactions.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step, employing more efficient catalysts, and optimizing reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Agriculture: It may be explored as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The aromatic substituents may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives share the triazole core structure.
Aromatic Carboxamides: Compounds such as N-phenyl-1,2,3-triazole-4-carboxamide have similar functional groups but different substituents.
Uniqueness
N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a triazole ring with two 3,5-dimethylphenyl groups and a carboxamide functionality. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other triazole derivatives and aromatic carboxamides.
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N,1-bis(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-12-6-13(2)9-17(8-12)21-20(25)19-16(5)24(23-22-19)18-10-14(3)7-15(4)11-18/h6-11H,1-5H3,(H,21,25) |
InChI Key |
YNOXOSJCMIMDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11288628.png)

![N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11288640.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11288647.png)
![1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone](/img/structure/B11288648.png)

![{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11288662.png)

![2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11288673.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11288677.png)
![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11288681.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11288685.png)
![5-oxo-N-(4-phenoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11288694.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11288715.png)
